molecular formula C21H20N2O3 B5213135 1-benzyl-5-(4-isopropylbenzylidene)-2,4,6(1H,3H,5H)-pyrimidinetrione

1-benzyl-5-(4-isopropylbenzylidene)-2,4,6(1H,3H,5H)-pyrimidinetrione

Cat. No. B5213135
M. Wt: 348.4 g/mol
InChI Key: RHEGZCRTDABJJQ-LDADJPATSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-benzyl-5-(4-isopropylbenzylidene)-2,4,6(1H,3H,5H)-pyrimidinetrione, also known as BIPY, is a synthetic compound that has been widely used in scientific research. BIPY has a unique molecular structure that allows it to interact with various biological systems, making it a valuable tool for studying the mechanisms of action of various biological processes.

Mechanism of Action

The mechanism of action of 1-benzyl-5-(4-isopropylbenzylidene)-2,4,6(1H,3H,5H)-pyrimidinetrione is not well understood, but it is believed to interact with various biological systems through its unique molecular structure. This compound has been shown to bind to DNA, RNA, and proteins, altering their function and activity. This compound has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects, including the inhibition of cell proliferation, induction of apoptosis, and modulation of gene expression. This compound has also been shown to have anti-inflammatory and antioxidant properties, making it a potential candidate for the treatment of various diseases, such as cancer and neurodegenerative disorders.

Advantages and Limitations for Lab Experiments

1-benzyl-5-(4-isopropylbenzylidene)-2,4,6(1H,3H,5H)-pyrimidinetrione has several advantages for lab experiments, including its unique molecular structure, which allows it to interact with various biological systems. This compound is also relatively easy to synthesize and has low toxicity, making it a safe and cost-effective tool for scientific research. However, this compound also has some limitations, including its limited solubility in aqueous solutions, which can limit its use in certain experiments.

Future Directions

There are several future directions for the use of 1-benzyl-5-(4-isopropylbenzylidene)-2,4,6(1H,3H,5H)-pyrimidinetrione in scientific research. One potential direction is the development of this compound-based fluorescent probes for the detection of various biological molecules, such as proteins and nucleic acids. Another potential direction is the use of this compound as a therapeutic agent for the treatment of various diseases, such as cancer and neurodegenerative disorders. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential applications in scientific research.

Synthesis Methods

The synthesis of 1-benzyl-5-(4-isopropylbenzylidene)-2,4,6(1H,3H,5H)-pyrimidinetrione involves the reaction of 4-isopropylbenzaldehyde with benzylamine to form an imine intermediate. This intermediate is then reacted with barbituric acid to form this compound. The reaction is typically carried out in the presence of a catalyst, such as p-toluenesulfonic acid, and under reflux conditions.

Scientific Research Applications

1-benzyl-5-(4-isopropylbenzylidene)-2,4,6(1H,3H,5H)-pyrimidinetrione has been used in various scientific research applications, including drug discovery, molecular biology, and biochemistry. This compound has been shown to have activity against various cancer cell lines, making it a potential candidate for cancer therapy. This compound has also been used as a fluorescent probe to study the binding interactions of various biological molecules, such as proteins and nucleic acids.

properties

IUPAC Name

(5E)-1-benzyl-5-[(4-propan-2-ylphenyl)methylidene]-1,3-diazinane-2,4,6-trione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N2O3/c1-14(2)17-10-8-15(9-11-17)12-18-19(24)22-21(26)23(20(18)25)13-16-6-4-3-5-7-16/h3-12,14H,13H2,1-2H3,(H,22,24,26)/b18-12+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHEGZCRTDABJJQ-LDADJPATSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)C=C2C(=O)NC(=O)N(C2=O)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C1=CC=C(C=C1)/C=C/2\C(=O)NC(=O)N(C2=O)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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